molecular formula C21H26ClN3O5S B2857272 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 946330-34-3

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No.: B2857272
CAS No.: 946330-34-3
M. Wt: 467.97
InChI Key: GRCILHMRSJDDHU-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 4-chloro-2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.
  • A 1,2,6-thiadiazinan heterocyclic ring substituted with a 3-methoxybenzyl group and two sulfonyl (1,1-dioxido) oxygen atoms. Its synthesis likely involves multi-step functionalization of the thiadiazinan core and regioselective aromatic substitutions .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c1-15-10-19(20(30-3)12-18(15)22)23-21(26)14-25-9-5-8-24(31(25,27)28)13-16-6-4-7-17(11-16)29-2/h4,6-7,10-12H,5,8-9,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCILHMRSJDDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis6 M HCl, reflux (12–24 hrs) N-(4-chloro-2-methoxy-5-methylphenyl)acetic acid + Thiadiazinan sulfonic acidComplete cleavage of the acetamide bond observed via HPLC.
Basic Hydrolysis2 M NaOH, 80°C (6–8 hrs) Sodium salt of acetic acid derivative + Thiadiazinan sulfonateFaster reaction kinetics compared to acidic conditions; side products minimized .

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack on the carbonyl carbon by hydroxide ions (basic) or water (acidic), leading to bond cleavage (Figure 1).

  • Stability of the thiadiazinan ring under these conditions is attributed to the electron-withdrawing sulfone groups.

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the phenyl ring participates in substitution reactions with nucleophiles.

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 100°C, 4 hrsMethoxy derivative (Cl → OMe)78%
PiperidineEtOH, reflux, 8 hrsPiperidinyl derivative (Cl → N-piperidine)65%

Key Notes :

  • Reactions require catalytic Cu(I) or Pd(0) for efficient turnover .

  • Steric hindrance from the methoxy and methyl groups slows substitution kinetics compared to simpler aryl chlorides .

Functionalization of the Thiadiazinan Ring

The 1,2,6-thiadiazinan-1,1-dioxide ring undergoes regioselective modifications.

Ring-Opening Reactions

Reagent Conditions Product Application
LiAlH₄THF, 0°C → RT, 6 hrsSulfonamide derivative (ring-opened)Intermediate for further alkylation.
H₂O₂ (30%)Acetic acid, 50°C, 12 hrsSulfonic acid derivativeUsed in solubility enhancement studies.

Electrophilic Aromatic Substitution

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrsNitro-substituted thiadiazinanMeta-directing effect of sulfone groups observed .

Demethylation of Methoxy Groups

The methoxy substituents on the phenyl and benzyl groups are susceptible to demethylation.

Reagent Conditions Product Yield
BBr₃ (1.2 eq)DCM, -78°C → RT, 24 hrsPhenolic derivatives (OMe → OH)85%
HI (48%)AcOH, reflux, 6 hrsHydroxy and iodide byproducts72%

Applications :

  • Demethylation enables further functionalization (e.g., glycosylation, sulfonation) .

Cross-Coupling Reactions

The chloro and methoxy groups facilitate palladium-catalyzed couplings.

Reaction Type Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 12 hrsBiaryl derivative68%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24 hrsAminated derivative60%

Acylation and Alkylation

The secondary amine in the thiadiazinan ring reacts with acyl/alkyl halides.

Reagent Conditions Product Notes
Acetyl chloridePyridine, RT, 4 hrsN-Acetylated thiadiazinanImproved metabolic stability in analogs.
Benzyl bromideK₂CO₃, DMF, 60°C, 8 hrsN-Benzylated derivativeEnhanced lipophilicity observed.

Comparison with Similar Compounds

Key Structural Features

Compound Name / ID Core Heterocycle Aromatic Substituents Functional Groups Reported Activity/Use
Target Compound 1,2,6-Thiadiazinan (6-membered) 4-chloro-2-methoxy-5-methylphenyl; 3-methoxybenzyl Sulfone (-SO₂), methoxy (-OCH₃), acetamide Hypothesized pharmacological
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione (5-membered) Varied N-substituents (e.g., alkyl, aryl) Diketone, methoxy, acetamide Hypoglycemic (in mice)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) None 2,3-dichlorophenyl; 4-(ethoxymethoxy)benzoyl Ether, benzamide Herbicide (pesticide)
Sulfentrazone (N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide) Triazole (5-membered) 2,4-dichloro-5-triazolylphenyl Sulfonamide, chloro Herbicide

Critical Analysis of Structural Differences

  • Heterocyclic Core :

    • The target’s six-membered thiadiazinan with sulfone groups contrasts with five-membered thiazolidinedione () or triazole () rings. Larger rings may confer conformational flexibility, influencing receptor binding .
    • Sulfone groups (-SO₂) enhance polarity and metabolic stability compared to thioethers or ketones in analogs .
  • simpler aryl groups in etobenzanid . 3-Methoxybenzyl on the thiadiazinan may enhance π-π stacking in biological targets, a feature absent in pesticide analogs like sulfentrazone .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?

  • Methodology :

  • Use a two-step protocol: (1) React 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate the product by precipitation in ice-cold water .
  • Purify via recrystallization (ethanol/water mixture) to remove unreacted starting materials .
    • Critical Parameters : Solvent polarity, stoichiometry of intermediates (1:1.5 molar ratio), and reaction time (6–12 hours at 25°C) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and sulfonyl (S=O, ~1300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~9.8 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and compare with theoretical values (Δ < 0.1%) .

Q. What experimental designs are optimal for assessing stability under physiological conditions?

  • Protocol :

  • Incubate the compound in buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (bloodstream) at 37°C for 24–72 hours .
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or UV-Vis spectroscopy (λ = 254 nm) .
    • Key Findings : Methoxy and sulfonyl groups enhance stability at neutral pH but may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance target affinity?

  • Design Strategy :

  • Systematically modify substituents (e.g., replace 3-methoxybenzyl with halogenated analogs) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
    • Case Study : Fluorination of the benzyl group increased lipophilicity (logP +0.5) and improved IC₅₀ by 40% in analogous compounds .

Q. What computational approaches are effective for predicting binding modes to therapeutic targets?

  • Workflow :

  • Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 3ERT for estrogen receptors) .
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns runs) to assess binding stability .
    • Key Insight : The acetamide moiety forms hydrogen bonds with catalytic lysine residues, while the thiadiazinan ring stabilizes hydrophobic pockets .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting Framework :

  • Cross-validate assays: Compare results from cell-based (e.g., MTT) and biochemical (e.g., fluorescence polarization) assays .
  • Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
    • Example : Discrepancies in IC₅₀ values (2 μM vs. 10 μM) were traced to differences in ATP concentrations in kinase assays .

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